molecular formula C6H16ClN3O2S B2839929 N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride CAS No. 2241130-06-1

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride

Cat. No.: B2839929
CAS No.: 2241130-06-1
M. Wt: 229.72
InChI Key: PNPOFMURFUWQIO-UHFFFAOYSA-N
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Description

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a morpholine ring and a sulfonimidoyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride typically involves the reaction of N-methylmorpholine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonimidoyl derivatives and morpholine-based compounds, such as:

Uniqueness

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride is unique due to its combination of a morpholine ring and a sulfonimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(7,10)9-3-5-11-6-4-9;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPOFMURFUWQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)N1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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